1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione

Description

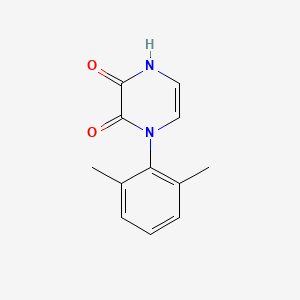

1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound featuring a pyrazine-dione core substituted with a 2,6-dimethylphenyl group. Its structure combines aromatic and electron-deficient moieties, making it relevant for applications in materials science and medicinal chemistry. The dimethylphenyl substituent enhances steric bulk and may modulate electronic properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

4-(2,6-dimethylphenyl)-1H-pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)10(8)14-7-6-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVMMGZROXHQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C=CNC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylphenylhydrazine with diethyl oxalate, followed by cyclization to form the pyrazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can yield dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products Formed:

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Biological Applications

1. Antitumor Activity

Research has demonstrated that derivatives of pyrazine compounds exhibit antitumor properties. Specifically, studies have shown that 1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study:

In a study reported in Pharmaceuticals, this compound was tested against several pathogenic strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria .

Material Science Applications

1. Organic Electronics

Due to its electronic properties, this compound is being explored for use in organic electronic devices. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Insights:

Recent studies have highlighted the synthesis of films from this compound that demonstrate good charge transport properties. These films can potentially enhance the performance of electronic devices .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including cyclization processes that yield the pyrazine core followed by functionalization with the dimethylphenyl group.

General Synthetic Route:

- Formation of Pyrazine Ring: Starting from appropriate precursors such as 2-amino-3-methylpyridine.

- Substitution Reaction: Introduction of the dimethylphenyl group via electrophilic aromatic substitution.

- Carbonyl Group Introduction: Utilizing reagents such as acetic anhydride or phosgene derivatives to install carbonyl functionalities.

Mechanism of Action

The mechanism by which 1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may interfere with signaling pathways critical for tumor cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dipyrrolo[2,3-b:2',3'-e]pyrazine-2,6(1H,5H)-dione (PzDP)

- Structural Differences : PzDP () incorporates fused pyrrole rings instead of a dimethylphenyl group.

- Properties: Exhibits enhanced nonlinear optical properties and higher open-circuit voltage (1.74–2.09 eV) due to its extended π-conjugation. The absorption range (λmax ≈ 500–800 nm) is broader than typical pyrazine-diones, making it suitable for organic photovoltaics .

- Applications: Proposed as a non-fullerene acceptor in solar cells.

1-Phenyl-piperazine-2,6-diones

- Structural Differences : Piperazine-dione core vs. pyrazine-dione; substituents include halogens (e.g., Cl, F) and alkoxy groups ().

- Bioactivity : 2-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-dione shows herbicidal activity (IC50 < 1 μM), attributed to halogen substituents enhancing membrane permeability .

- Synthesis: Prepared via methyl N-substituted iminomonoacetate routes, contrasting with pyrazine-dione syntheses requiring cyclization of amino acids or diketones.

5,6-Diphenylpyrazine-2,3-dione

- Structural Differences : Two phenyl groups at positions 5 and 6 vs. dimethylphenyl at position 1 ().

- Crystallography : Dihedral angles between phenyl rings and pyrazine (44.8°–48.1°) create a twisted conformation, reducing π-π stacking efficiency compared to planar derivatives. Weak intermolecular π-π interactions (centroid distance: 3.813 Å) stabilize the crystal lattice .

- Applications: Limited bioactivity reported; primarily studied for structural insights.

7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

- Structural Differences : Bromine atom at position 7 and fused pyridine ring ().

- Synthesis: Prepared via 2,3-diamino-5-bromopyridine and oxalic acid condensation, highlighting the role of halogenation in directing reactivity .

- Properties : Higher molecular polarity (water solubility ≈ 4,018–9,280 mg/L) compared to dimethylphenyl derivatives, which are more hydrophobic .

1-(4-Chlorophenyl)piperidine-2,6-dione

- Structural Differences : Piperidine-dione core with a para-chlorophenyl group ().

- Synthesis: Catalyzed by ZnCl2 in ethanol, contrasting with pyrazine-diones requiring harsher conditions.

Comparative Data Table

Key Findings and Implications

Electronic Properties : Electron-withdrawing groups (e.g., bromine) increase polarity and optoelectronic utility, while alkyl groups (e.g., dimethyl) enhance steric effects for material stability .

Bioactivity : Halogenated derivatives (Cl, Br) exhibit higher bioactivity due to improved membrane interaction, whereas alkylated analogs are less explored in medicinal contexts .

Synthesis Flexibility : Pyrazine-diones require tailored routes (e.g., cyclization) compared to piperidine-diones, which are accessible via mild catalysis .

Biological Activity

1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for future research.

Molecular Formula: C11H10N2O2

CAS Number: 1325306-42-0

Molecular Weight: 218.21 g/mol

The compound features a pyrazine ring fused with a diketone structure, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 2,6-dimethylbenzaldehyde with hydrazine derivatives followed by cyclization under acidic conditions. The reaction often utilizes solvents such as ethanol or acetic acid to facilitate the formation of the pyrazine ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various pyrazine derivatives found that certain modifications enhance their efficacy against bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazine Derivative A | E. coli | 64 µg/mL |

| Pyrazine Derivative B | S. aureus | 32 µg/mL |

These findings suggest that structural modifications can lead to enhanced antimicrobial activity.

Anticancer Activity

The anticancer potential of pyrazine derivatives has been a focal point in recent studies. In vitro assays using cancer cell lines demonstrated that this compound can induce apoptosis in specific cancer types. The following table summarizes findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15.5 | Induction of apoptosis |

| Study B | MCF-7 | 20.0 | Inhibition of cell proliferation |

The mechanism often involves the inhibition of critical signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. A study explored the effects of pyrazine derivatives on neurodegenerative models and found that they could reduce oxidative stress markers and improve neuronal survival rates.

Case Studies

- Case Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial activity of various pyrazine derivatives against multi-drug resistant strains. The results showed that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics.

- Case Study on Cancer Cell Lines : In an experimental setup involving different cancer cell lines (HeLa and MCF-7), treatment with this compound resulted in a marked decrease in cell viability compared to controls.

Q & A

Q. What are the common synthetic routes for 1-(2,6-Dimethylphenyl)pyrazine-2,3(1H,4H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of diethyl oxalate with substituted amines. For example, analogous diones are prepared by refluxing 3,4-diaminothiophene with diethyl oxalate in ethanol for 8 hours, followed by vacuum filtration . Optimization involves solvent selection (e.g., ethanol vs. tetrahydrofuran), reagent stoichiometry, and reaction time. Thermal gravimetric analysis (TGA) can identify decomposition thresholds (e.g., 225°C for related compounds), guiding temperature control during synthesis .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For instance, exact mass determination (e.g., 226.1065854 for N-(2,6-dimethylphenyl)-2-pyridinecarboxamide) confirms molecular formula, while NMR resolves substituent positioning . Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending modes. Purity is assessed via HPLC with UV detection .

Q. How does the solubility profile of this compound influence experimental design?

The compound’s solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited aqueous solubility necessitates solvent screening for reactions. Recrystallization from ethanol or acetonitrile is recommended for purification, as demonstrated for structurally similar diones . Solubility parameters (Hansen solubility coefficients) can predict compatibility with polymer matrices in material science applications .

Advanced Questions

Q. What mechanistic insights govern the cyclization of intermediates during synthesis?

Cyclization involves nucleophilic attack of the amine on the oxalate carbonyl, followed by dehydration. Density functional theory (DFT) calculations can model transition states, while kinetic studies (e.g., variable-temperature NMR) track intermediate formation. For example, thieno[3,4-b]pyrazine-dione synthesis shows rate dependence on solvent polarity and base strength .

Q. How can X-ray crystallography and magnetic susceptibility measurements elucidate structural and electronic properties?

Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O ~1.21 Å) and packing motifs, with data archived in repositories like CCDC (e.g., CCDC 1407713) . Magnetic susceptibility (SQUID magnetometry) reveals diamagnetic behavior in aromatic systems, while paramagnetic shifts in metal-coordinated derivatives indicate spin states .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Molecular electrostatic potential (MEP) maps, generated via Gaussian software, highlight electrophilic regions (e.g., carbonyl carbons). Fukui indices quantify site-specific reactivity, guiding functionalization strategies. For example, pyrazine-dione cores exhibit higher electrophilicity at C2 compared to C3 .

Q. How do structural modifications (e.g., substituent effects) alter biological or catalytic activity?

Comparative studies with analogs (e.g., 1-(2,6-dimethylphenyl)thiourea) show that electron-withdrawing groups enhance hydrogen-bonding capacity, impacting enzyme inhibition. Piperazine derivatives demonstrate varied bioactivity depending on substituent position (ortho vs. para), validated via in vitro assays .

Q. What strategies mitigate thermal degradation during high-temperature applications?

Thermogravimetric analysis (TGA) identifies decomposition onset (e.g., 225°C for dichlorophenylhydrazine derivatives) . Stabilization methods include encapsulation in mesoporous silica or incorporation into coordination polymers, as shown for pyrrolo-pyridine-diones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.